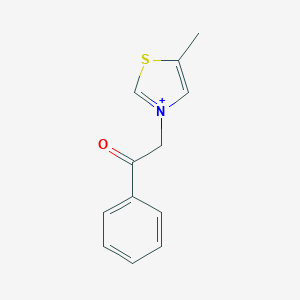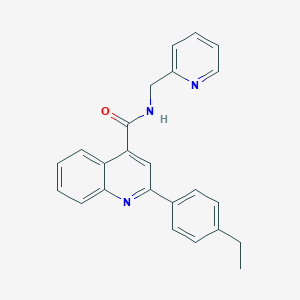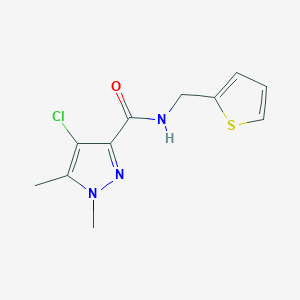
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone, also known as MTT, is a thiazolium dye that has been widely used in scientific research. MTT is commonly used as a colorimetric assay to measure cell viability and proliferation in various cell-based experiments.
作用機序
The mechanism of action of 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone is based on the reduction of the thiazolium ring by mitochondrial dehydrogenases in viable cells. The reduced form of this compound, called formazan, is insoluble and accumulates in the cytoplasm of the cells, producing a purple color. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with normal cellular metabolism.
実験室実験の利点と制限
The 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone assay has several advantages over other cell viability assays. It is simple, reliable, and cost-effective. The assay can be performed in a 96-well plate format, allowing for high-throughput screening of compounds. However, the this compound assay has some limitations. It cannot distinguish between live and dead cells, and it may produce false-positive results in the presence of certain compounds that interfere with mitochondrial dehydrogenases.
将来の方向性
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone has been widely used in scientific research for over three decades. However, there is still room for improvement and innovation in the field. Some possible future directions for this compound research include the development of new derivatives with improved sensitivity and selectivity, the optimization of assay conditions for different cell types, and the integration of this compound with other assays to provide a more comprehensive assessment of cell viability and proliferation.
合成法
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone can be synthesized by the reaction of 2-methyl-4-amino-5-thiazolecarboxylic acid with ethyl chloroacetate, followed by the reduction of the resulting ester with sodium borohydride. The final product is obtained by the quaternization of the thiazolium ring with methyl iodide.
科学的研究の応用
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation in various cell-based experiments. The assay is based on the reduction of this compound by mitochondrial dehydrogenases in viable cells, which produces a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the culture. The this compound assay is a simple, reliable, and cost-effective method to assess cell viability and proliferation in a variety of cell types.
特性
分子式 |
C12H12NOS+ |
|---|---|
分子量 |
218.3 g/mol |
IUPAC名 |
2-(5-methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12NOS/c1-10-7-13(9-15-10)8-12(14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3/q+1 |
InChIキー |
YHTOMDDYQLLBIJ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)

![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)


![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
